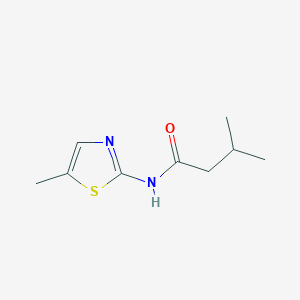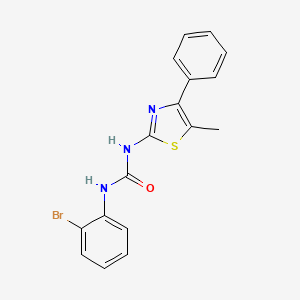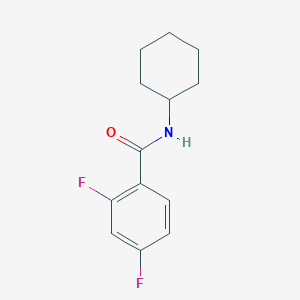![molecular formula C22H23FN2O2 B4665635 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4665635.png)
1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline
Übersicht
Beschreibung
1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline is a chemical compound that has garnered significant attention in the field of scientific research. This compound is a potent inhibitor of certain enzymes that play a crucial role in various biochemical processes. As such, it has been studied extensively for its potential applications in a range of fields, including medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline involves its ability to bind to specific enzymes and inhibit their activity. This compound is highly selective, meaning that it only targets specific enzymes and does not affect others. By inhibiting these enzymes, 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline can disrupt various biochemical processes, including cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline are complex and varied. This compound has been shown to have significant effects on various biochemical pathways, including those involved in cancer cell proliferation. In addition, it has been shown to have effects on various physiological systems, including the immune system and the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline in lab experiments include its high selectivity and potency. This compound is highly effective at inhibiting specific enzymes, making it a valuable tool for studying various biochemical processes. However, there are also limitations to its use, including the specialized equipment and expertise required for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research involving 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline. One promising area of research involves its use in cancer therapy. This compound has been shown to be highly effective at inhibiting cancer cell proliferation and could potentially be developed into a new cancer treatment. Other potential future directions include studying its effects on other biochemical pathways and physiological systems, as well as developing new synthesis methods to make it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as an inhibitor of certain enzymes that play a critical role in various biochemical processes. This compound has been shown to be particularly effective in inhibiting enzymes involved in cancer cell proliferation, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[1-(3-fluorobenzoyl)piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-13-17-5-2-3-8-20(17)25(15)22(27)16-9-11-24(12-10-16)21(26)18-6-4-7-19(23)14-18/h2-8,14-16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOSJZNZEVBVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(difluoromethyl)-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4665561.png)
![ethyl N-[3-(benzoylamino)benzoyl]glycinate](/img/structure/B4665569.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4665574.png)
![methyl 3-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4665575.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4665585.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4665586.png)
![4-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4665587.png)
![4-(methoxymethyl)-6-methyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B4665601.png)
![2,4-dichloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4665603.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4665605.png)

![5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4665627.png)
